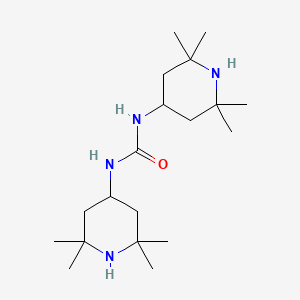

1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea

Description

Properties

CAS No. |

34402-56-7 |

|---|---|

Molecular Formula |

C19H38N4O |

Molecular Weight |

338.5 g/mol |

IUPAC Name |

1,3-bis(2,2,6,6-tetramethylpiperidin-4-yl)urea |

InChI |

InChI=1S/C19H38N4O/c1-16(2)9-13(10-17(3,4)22-16)20-15(24)21-14-11-18(5,6)23-19(7,8)12-14/h13-14,22-23H,9-12H2,1-8H3,(H2,20,21,24) |

InChI Key |

DDZKTVIFMVNQSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)NC2CC(NC(C2)(C)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Ester Ammonolysis Method Using Dialkyl Isophthalate

A prominent preparation method involves the ammonolysis of dialkyl isophthalate with 2,2,6,6-tetramethyl-4-aminopiperidine in the presence of an aluminum-based catalyst, avoiding the use of acyl chlorides and harsh neutralization steps.

- Reactants: 2,2,6,6-tetramethyl-4-aminopiperidine and dialkyl isophthalate (e.g., dimethyl isophthalate).

- Catalyst: Trimethyl aluminum or other trialkyl aluminum derivatives (diethyl aluminum, tri-propyl aluminum, tri-butyl aluminum, triisopropyl aluminum).

- Solvent: Toluene, methanol, or ethanol.

- Reaction Conditions: Stirring at 40–80 °C for 24 hours.

- Post-Reaction Processing: Azeotropic distillation at 60–90 °C to remove methanol and solvent, followed by cooling, washing with water, filtration, and drying.

- Avoids acyl chlorides, thus eliminating the need for sodium hydroxide neutralization and chlorine-containing wastewater treatment.

- The catalyst can be washed, dried, and recycled, reducing industrial costs.

- The process is environmentally friendly and suitable for industrial scale.

- 12 g of 2,2,6,6-tetramethyl-4-aminopiperidine dissolved in 100 g toluene.

- 3.5 g trimethyl aluminum added as catalyst.

- After stirring, 5 g dimethyl isophthalate added.

- Reaction at 50 °C for 24 hours.

- Post-reaction distillation at 80 °C to remove methanol and toluene.

- Water wash, filtration, drying to yield the product with 90% yield.

Reaction Ratios and Parameters:

| Parameter | Range/Value |

|---|---|

| Mass ratio of 2,2,6,6-tetramethyl-4-aminopiperidine to dialkyl isophthalate | 1.5:1 to 3:1 |

| Catalyst amount (mass % of reaction mixture) | 0.5% to 3% |

| Mass ratio of 2,2,6,6-tetramethyl-4-aminopiperidine to solvent | 1:7 to 1:10 |

| Reaction temperature | 40–80 °C |

| Distillation temperature | 60–90 °C |

| Reaction time | 24 hours |

This method is detailed in Chinese patent CN104974075A and represents a modern, scalable approach to synthesizing the compound efficiently and sustainably.

Reaction of Piperidinol Derivatives with Isocyanates or Acyl Chlorides

Another synthetic route involves reacting 2,2,6,6-tetramethyl-4-piperidinol derivatives with isocyanates or acyl chlorides to form urea derivatives. This method is more traditional but involves harsher reagents and conditions.

- React 2,2,6,6-tetramethyl-4-piperidinol or its derivatives with appropriate acyl chlorides or isocyanates.

- Reaction typically carried out in inert organic solvents such as toluene, xylene, or trimethylbenzene.

- Temperature range: 100–200 °C, preferably 110–180 °C.

- Catalysts: Alkali metals, alkoxides or amides of alkali metals, titanium alkoxides, or dibutyltin oxide.

- Removal of alcohol byproduct (R3OH) during the reaction to drive completion.

Dynamic Urea Bond Formation via Amines and Isocyanates

Research into dynamic covalent chemistry has explored the reversible formation of urea bonds using bulky amines such as 2,2,6,6-tetramethylpiperidine.

- The reaction between 2,2,6,6-tetramethylpiperidine and urea precursors can form dynamic urea bonds that are reversible under certain conditions.

- The equilibrium constant for the formation of 2,2,6,6-tetramethylpiperidinylcarboxyamide is moderate (K_eq ≈ 88 M^−1 at room temperature).

- This reversibility is significant for designing self-healing polymers and materials with shape memory.

- The dynamic nature of the bond influences polymer properties such as degree of polymerization and mechanical behavior.

This approach is more relevant for polymer chemistry and materials science rather than bulk chemical synthesis but highlights the importance of the compound in advanced applications.

Comparative Summary of Preparation Methods

| Preparation Method | Key Reactants | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ester ammonolysis with dialkyl isophthalate | 2,2,6,6-tetramethyl-4-aminopiperidine, dialkyl isophthalate | Trialkyl aluminum catalysts; 40–80 °C, 24 h | Environmentally friendly; high yield; catalyst recycling | Requires long reaction time |

| Piperidinol derivatives with acyl chlorides or isocyanates | 2,2,6,6-tetramethyl-4-piperidinol, acyl chlorides/isocyanates | Alkali metal catalysts; 100–200 °C | Established method; versatile | Uses corrosive reagents; waste issues |

| Dynamic urea bond formation | Bulky amines and urea precursors | Mild conditions; reversible bond formation | Useful for dynamic polymer design | Not optimized for bulk synthesis |

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Polymer Science

1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea plays a significant role in polymer chemistry due to its ability to form dynamic covalent bonds. These bonds are crucial for developing materials with self-healing properties and shape memory effects. Research has demonstrated that polymers incorporating this compound can exhibit reversible behavior under specific conditions, allowing for applications in smart materials and coatings .

Case Study: Self-Healing Polymers

- In studies focused on dynamic urea bonds, polymers containing 1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea were shown to heal themselves upon damage. The dynamic nature of the urea bond allows for reformation after mechanical stress or damage .

Analytical Chemistry

The compound is also utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC). It has been effectively separated using reverse-phase HPLC techniques that employ acetonitrile and water as mobile phases. This method is scalable and suitable for isolating impurities in preparative separations .

Application Example: HPLC Analysis

- A study highlighted the successful application of 1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea in HPLC for analyzing complex mixtures. The method provided high resolution and sensitivity, making it ideal for pharmacokinetic studies and impurity profiling .

Stabilizers in Polymers

Due to its sterically hindered amine structure, 1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea is employed as a stabilizer in various polymer formulations. It helps enhance thermal stability and resistance to oxidative degradation.

Coatings and Adhesives

The compound's properties make it suitable for use in coatings and adhesives where durability and environmental resistance are critical. Its incorporation into formulations can improve performance under harsh conditions.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Science | Dynamic covalent bonds for self-healing polymers | Enhanced durability and adaptability |

| Analytical Chemistry | HPLC separation of complex mixtures | High resolution and sensitivity |

| Industrial Stabilizers | Stabilizers in polymer formulations | Improved thermal stability |

| Coatings & Adhesives | Enhances performance in harsh environments | Increased durability |

Mechanism of Action

The mechanism of action of 1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea involves its interaction with specific molecular targets and pathways. It can act as a stabilizer by inhibiting the degradation of polymers through radical scavenging and other mechanisms. The compound’s unique structure allows it to interact with various molecular entities, leading to its diverse effects .

Comparison with Similar Compounds

Bis(2,2,6,6-tetramethyl-4-piperidyl) Sebacate

- Structure : Ester linkage between sebacic acid and two 2,2,6,6-tetramethyl-4-piperidyl groups.

- Applications : Widely used as a light stabilizer in polymers (e.g., polyolefins) due to its oligomeric nature and UV resistance .

- Key Difference: Unlike the urea derivative, sebacate’s ester functionality enhances compatibility with non-polar polymer matrices .

N,N′-Bis(2,2,6,6-tetramethyl-4-piperidyl)-1,6-hexamethylene-diamine

- Structure : A diamine derivative with a hexamethylene spacer.

- Applications: Acts as a monomer for synthesizing polymeric hindered amine light stabilizers (HALS), such as CAS 70624-18-9 (molecular weight ~2000 g/mol), used in food-contact plastics .

- Key Difference : The amine groups enable polymerization, offering higher thermal stability and reduced volatility compared to the urea compound .

2,2,6,6-Tetramethyl-4-piperidyl Methacrylate

- Structure: Methacrylate ester of 2,2,6,6-tetramethyl-4-piperidinol.

- Applications: Functions as a cholesterol-lowering agent and reactive monomer in polymer coatings .

- Key Difference : The methacrylate group allows radical polymerization, enabling covalent incorporation into polymer backbones—a feature absent in the urea derivative .

Functional Analogues

Piperidine-Triazine Derivatives

- Example: 1-[2-[[2,4-bis[N-(2,2,6,6-tetramethyl-4-piperidyl)ethylamino]-1,3,5-triazin-6-yl]amino]ethyl]-4-[2,4-bis[N-(2,2,6,6-tetramethyl-4-piperidyl)-ethylamino]-1,3,5-triazin-6-yl]piperazine.

- Applications : High-molecular-weight HALS with superior UV stabilization for automotive coatings .

- Key Difference : Triazine rings enhance electron delocalization, improving radical scavenging efficiency compared to urea-based compounds .

Bis(2,2,6,6-tetramethyl-4-piperidyl) Succinate

- Properties : Predicted boiling point 452.3±45.0 °C , density 1.05±0.1 g/cm³ , and pKa 10.47±0.10 .

- Applications : Similar to sebacate but with shorter alkyl chains, offering tailored solubility in specific polymers .

Comparative Data Table

Research Findings and Industrial Relevance

- Synthesis : The urea derivative is synthesized via urea formation between 2,2,6,6-tetramethyl-4-piperidyl amines, whereas esters (e.g., sebacate) require acid-catalyzed esterification .

- Market Data : 1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea has a dedicated global consumption database (1997–2046), highlighting its niche industrial role .

- Safety : While TMPD (a precursor) shows acute toxicity (LD₅₀ 935.4 mg/kg in mice) , the urea derivative’s safety profile remains understudied, necessitating further toxicological evaluation.

Biological Activity

1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea (CAS Number: 34402-56-7) is a compound with notable biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H38N4O

- Molar Mass : 338.53 g/mol

- Synonyms : 1,3-Bis(2,2,6,6-tetramethylpiperidine-4-yl)urea; N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)urea

Biological Activity Overview

1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea exhibits significant biological activity as an inhibitor of serine hydrolases. These enzymes play critical roles in various physiological processes and are implicated in numerous diseases.

The compound functions primarily as an irreversible inhibitor of serine hydrolases. This class of enzymes includes diacylglycerol lipase (DAGL), which is involved in the biosynthesis of endocannabinoids. The selective inhibition of DAGL by this compound has been demonstrated using activity-based protein profiling (ABPP), which allows for the identification and characterization of enzyme inhibitors in living systems .

Case Studies and Experimental Data

-

Inhibition Studies :

- A study highlighted the effectiveness of 1,3-bis(2,2,6,6-tetramethyl-4-piperidyl)urea as a selective probe for DAGLβ. The compound was shown to selectively inactivate this enzyme in vitro and in vivo .

- The compound's selectivity was assessed through comparative studies with other serine hydrolase inhibitors, demonstrating a favorable profile for targeting specific pathways without broad-spectrum toxicity .

- Pharmacokinetics :

Data Table: Biological Activity Summary

| Activity | Details |

|---|---|

| Target Enzyme | Diacylglycerol Lipase (DAGL) |

| Inhibition Type | Irreversible |

| Selectivity | High selectivity for DAGLβ over other serine hydrolases |

| Pharmacokinetic Properties | LogP: 3.43; Moderate lipophilicity |

Q & A

Q. What are the recommended synthetic routes for 1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea, and how can reaction conditions be optimized for purity?

Methodological Answer: The synthesis typically involves coupling 2,2,6,6-tetramethyl-4-piperidinamine with a urea precursor. A modified procedure derived from related bis(piperidyl) compounds includes dissolving 2,2,6,6-tetramethyl-4-piperidinyl methacrylate in anhydrous petroleum ether, followed by controlled oxidation or coupling reactions under inert atmospheres. Key parameters include:

- Solvent choice : Anhydrous petroleum ether or dichloromethane to minimize side reactions .

- Temperature control : Reactions are often conducted at 0–25°C to prevent thermal degradation .

- Catalysts : Use of sulfur monochloride (S₂Cl₂) or similar agents to facilitate disulfide bond formation in related derivatives .

Post-synthesis purification via column chromatography (silica gel, eluent: MeOH/DCM) is critical for isolating the product with >95% purity.

Q. How can researchers characterize the structural integrity of 1,3-Bis(2,2,6,6-tetramethyl-4-piperidyl)urea?

Methodological Answer: Key analytical techniques include:

- NMR spectroscopy : H and C NMR to confirm urea linkage and piperidyl substituents. Peaks at δ 3.2–3.5 ppm (urea NH) and δ 1.1–1.3 ppm (tetramethyl groups) are diagnostic .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 338.54 g/mol) .

- HPLC : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity and detect impurities .

Advanced Research Questions

Q. How does the steric hindrance of tetramethylpiperidyl groups influence the compound’s reactivity in polymer stabilization?

Methodological Answer: The tetramethyl groups create steric shielding, reducing radical scavenging efficiency but enhancing thermal stability. Experimental approaches to study this include:

- Electron paramagnetic resonance (EPR) : Monitor radical quenching kinetics in polypropylene films doped with the compound .

- Accelerated aging tests : Expose stabilized polymers to UV light (λ = 340 nm) and track carbonyl index changes via FTIR. Comparative studies show that derivatives with bulkier substituents (e.g., sebacate esters) exhibit slower degradation rates .

Q. What contradictions exist in reported data on the compound’s photostability, and how can they be resolved?

Methodological Answer: Discrepancies arise from variations in:

- Test matrices : Results differ between polyolefins (e.g., polyethylene vs. polypropylene) due to crystallinity effects. Standardize testing using ISO 4892-2 protocols .

- Additive concentrations : Optimal loading ranges (0.1–1.0 wt%) must be validated via dose-response studies to avoid saturation artifacts .

- Analytical methods : Use microbore HPLC (2.1 mm columns) with temperature programming (30–60°C) to resolve degradation byproducts that co-elute in conventional systems .

Q. What computational strategies predict the compound’s interactions with biological targets, such as enzyme active sites?

Methodological Answer:

- Molecular docking : Employ AutoDock Vina to model urea’s hydrogen-bonding with proteases (e.g., trypsin-like enzymes). The piperidyl nitrogen may coordinate catalytic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability in aqueous environments (TIP3P water model). Monitor RMSD fluctuations (<2.0 Å indicates stable binding) .

- QSAR models : Correlate logP (calculated: 3.2) with membrane permeability using MOE software to prioritize derivatives for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.